![molecular formula C19H21N3O4S2 B2907890 4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 301858-36-6](/img/structure/B2907890.png)
4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Description
4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DB844, is a drug that belongs to the class of benzothiazole sulfonamide compounds. It is a potent inhibitor of the parasitic protozoan Trypanosoma cruzi, which causes Chagas disease, a major health problem in Latin America. DB844 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of Chagas disease.
Scientific Research Applications
Antitumor Agents
Benzamide derivatives have been studied for their potential as antitumor agents . They are considered promising due to their ability to inhibit certain enzymes and receptors involved in cancer growth .
Antimicrobial Agents
These compounds have also been explored as antimicrobial agents due to their effectiveness against a variety of microbial pathogens .
Antiparasitic Agents
Research has indicated that benzamide derivatives can serve as antiparasitic agents , potentially offering new treatments for parasitic infections .
Antidiabetic Agents
Some benzamide derivatives have shown potential as antidiabetic agents , providing a new avenue for diabetes treatment research .
Anti-Alzheimer Agents
The ability of certain benzamide derivatives to act as anti-Alzheimer agents has been a subject of research, offering hope for therapeutic applications in neurodegenerative diseases .
Material Science Applications
Benzamide derivatives have been used in material science , such as in chemosensing, fluorescence applications, and corrosion science, due to their versatile chemical properties .
Organic Synthesis Intermediates
They are important intermediates in organic synthesis , used in the creation of various complex molecules .
Ligands for Asymmetric Catalysis
Lastly, these compounds have been employed as ligands for asymmetric catalysis , which is crucial in producing enantiomerically pure substances .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)15-9-6-13(7-10-15)18(23)21-19-20-16-11-8-14(26-3)12-17(16)27-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGMZPUAFXOOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
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